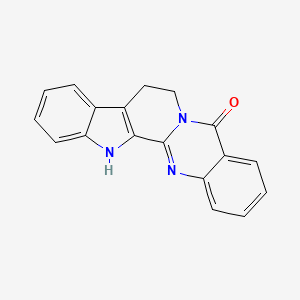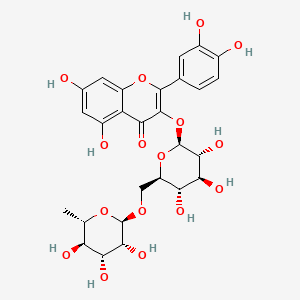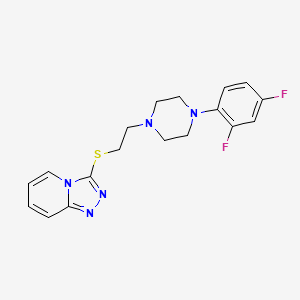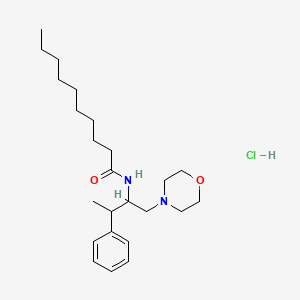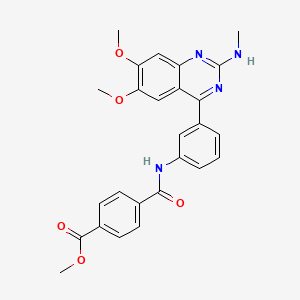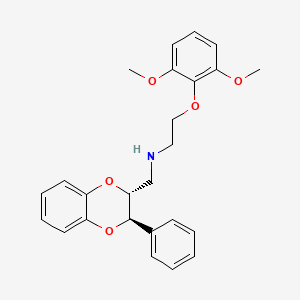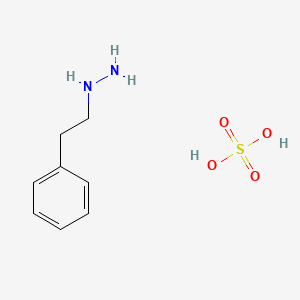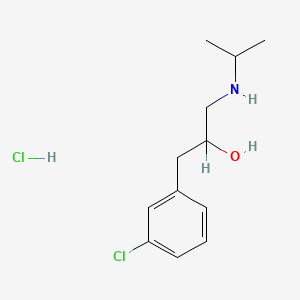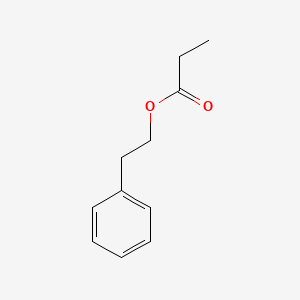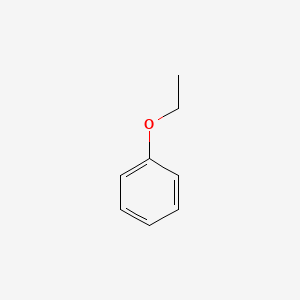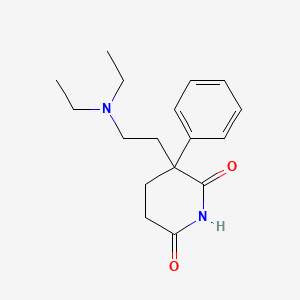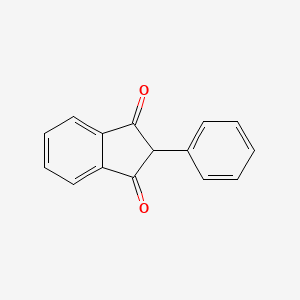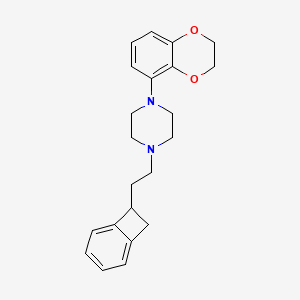
4-(Benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S 14489 is a benzodioxopiperazine compound known for its ability to antagonize the 5-HT1A receptor . This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the field of neuropharmacology.
Preparation Methods
The synthesis of S 14489 involves several steps, starting with the preparation of the benzodioxopiperazine core. The synthetic route typically includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a coupling reaction with the piperazine ring.
Final Modifications: Additional functional groups are added to the core structure to achieve the desired chemical properties.
Chemical Reactions Analysis
S 14489 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the benzodioxopiperazine core.
Substitution: Substitution reactions are common, where different substituents are introduced to the core structure using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S 14489 has several scientific research applications, including:
Neuropharmacology: Due to its antagonistic effects on the 5-HT1A receptor, S 14489 is studied for its potential in treating anxiety disorders and other neurological conditions.
Medicinal Chemistry: Researchers explore S 14489 as a lead compound for developing new therapeutic agents targeting the 5-HT1A receptor.
Biological Studies: The compound is used in various biological assays to understand its effects on cellular pathways and receptor interactions.
Mechanism of Action
S 14489 exerts its effects by antagonizing the 5-HT1A receptor, a subtype of serotonin receptor . This antagonistic action inhibits the receptor’s normal function, leading to altered neurotransmitter release and modulation of neuronal activity. The molecular targets involved include the 5-HT1A receptor and associated signaling pathways, which play a crucial role in mood regulation and anxiety.
Comparison with Similar Compounds
S 14489 is compared with other benzodioxopiperazine compounds, such as S 15535 and S 15931 . These compounds also target the 5-HT1A receptor but may have different pharmacological profiles and potencies. S 14489 is unique due to its specific antagonistic properties and potential therapeutic applications.
Similar compounds include:
S 15535: A benzodioxopiperazine with mixed 5-HT1A autoreceptor agonist and postsynaptic 5-HT1A receptor antagonist properties.
S 15931: Another benzodioxopiperazine with similar receptor interactions but different pharmacokinetic properties.
S 14489 stands out due to its distinct antagonistic action on the 5-HT1A receptor, making it a valuable compound for research and potential therapeutic development.
Properties
CAS No. |
153607-44-4 |
|---|---|
Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-[2-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine |
InChI |
InChI=1S/C22H26N2O2/c1-2-5-19-17(4-1)16-18(19)8-9-23-10-12-24(13-11-23)20-6-3-7-21-22(20)26-15-14-25-21/h1-7,18H,8-16H2 |
InChI Key |
DHYRQVXQZAGWKI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2CC3=CC=CC=C23)C4=C5C(=CC=C4)OCCO5 |
Canonical SMILES |
C1CN(CCN1CCC2CC3=CC=CC=C23)C4=C5C(=CC=C4)OCCO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(benzodioxan-5-yl)-1-(2-(benzocyclobutan-1-yl)ethyl)piperazine S 14489 S-14489 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


